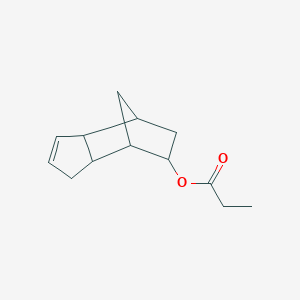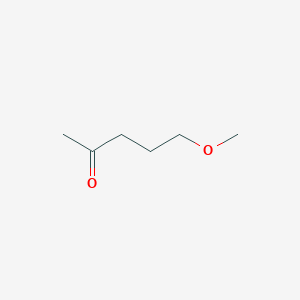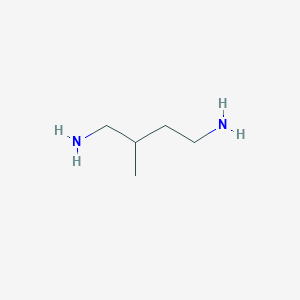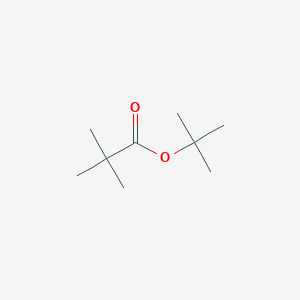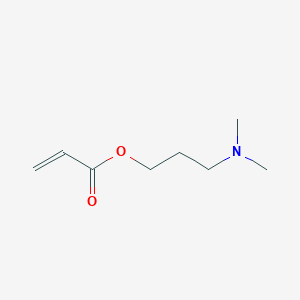
Acrilato de 3-(Dimetilamino)propilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El Deflazacort tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor de glucocorticoides.
Biología: Se investiga por sus efectos en los procesos celulares y la expresión genética.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento de enfermedades inflamatorias y autoinmunes.
Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones de glucocorticoides
Mecanismo De Acción
El Deflazacort es un profármaco que se metaboliza rápidamente a su forma activa, 21-desacetildeflazacort. Este metabolito activo se une al receptor de glucocorticoides, lo que lleva a la inhibición de la producción de citoquinas proinflamatorias y la supresión de las respuestas inmunitarias. Los objetivos moleculares exactos incluyen varios factores de transcripción y vías de señalización involucradas en la inflamación y la regulación inmunitaria .
Compuestos Similares:
- Prednisolona
- Prednisona
- Metilprednisolona
- Dexametasona
Comparación: El Deflazacort es único debido a su estructura de anillo oxazolina, que confiere propiedades farmacocinéticas distintas. En comparación con otros glucocorticoides, el deflazacort tiene un perfil de seguridad favorable con menos efectos secundarios como el aumento de peso y la pérdida de densidad ósea. Su potencia es aproximadamente del 70 al 90% de la prednisona, lo que lo convierte en una opción preferida para la terapia a largo plazo en ciertas condiciones .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in radical copolymerizations . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . The differences in the behavior of systems involving amine monomers are related to the ability of 3-(Dimethylamino)propyl acrylate to form assemblies with different reactivity due to the hydrogen bonding .
Molecular Mechanism
It is known that this compound readily reacts with alkyl halide and with sulfuric ester to form quaternary ammonium salts
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Deflazacort se sintetiza mediante un proceso de varios pasos que comienza con la prednisolona.
Métodos de Producción Industrial: La producción industrial de deflazacort implica la síntesis química a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso generalmente incluye:
Formación del Anillo Oxazolina: Este paso implica la reacción de la prednisolona con un reactivo adecuado para introducir el anillo oxazolina.
Acetilación: El producto intermedio se acetila luego para formar deflazacort.
Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones: El Deflazacort experimenta diversas reacciones químicas, que incluyen:
Oxidación: El Deflazacort se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden convertir el deflazacort en su metabolito activo, 21-desacetildeflazacort.
Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales en la molécula de deflazacort.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Agentes halogenantes, nucleófilos.
Productos Principales:
21-Desacetildeflazacort: El metabolito activo formado mediante reducción.
Varios Metabolitos Oxidados: Formados mediante reacciones de oxidación.
Comparación Con Compuestos Similares
- Prednisolone
- Prednisone
- Methylprednisolone
- Dexamethasone
Comparison: Deflan is unique due to its oxazoline ring structure, which imparts distinct pharmacokinetic properties. Compared to other glucocorticoids, deflan has a favorable safety profile with fewer side effects such as weight gain and bone density loss. Its potency is approximately 70-90% that of prednisone, making it a preferred choice for long-term therapy in certain conditions .
Propiedades
IUPAC Name |
3-(dimethylamino)propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHFMGRRVQFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066382 | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18526-07-3 | |
| Record name | 3-(Dimethylamino)propyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DMAPA contribute to the controlled release of dsRNA?
A: DMAPA is a monomer used to create branched, tertiary amine-rich polymers. These polymers can effectively complex with negatively charged dsRNA molecules due to the positive charge of the tertiary amine groups []. The inclusion of DMAPA in the polymer structure allows for tunable hydrolysis kinetics. Upon hydrolysis, the polymer side chains containing DMAPA degrade, leading to a change in electrostatic charge. This charge alteration weakens the interaction between the polymer and dsRNA, ultimately enabling the sustained release of dsRNA over time [].
Q2: How does the hydrolysis rate of DMAPA compare to other monomers used in the study, and what implications does this have for dsRNA release?
A: The research paper investigates the hydrolysis kinetics of polymers synthesized from various monomers, including DMAPA, 2-(dimethylamino)ethyl acrylate (DMAEA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA) []. While the paper doesn't provide specific rate constants, it highlights that the hydrolysis rates can be tailored by adjusting the monomer composition of the copolymers []. This tunability is crucial for controlling the duration and rate of dsRNA release for potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


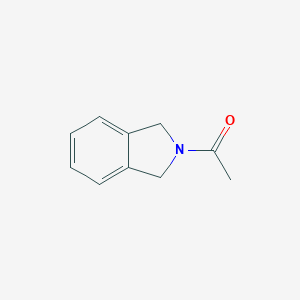
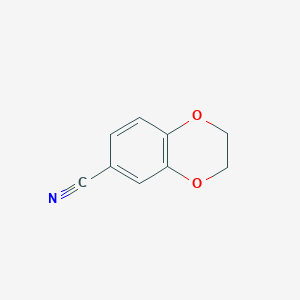
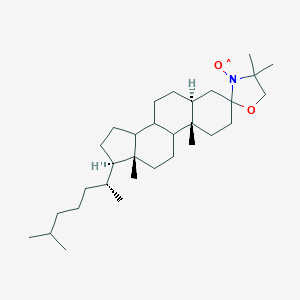

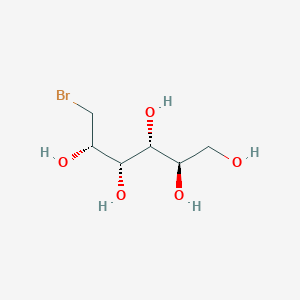
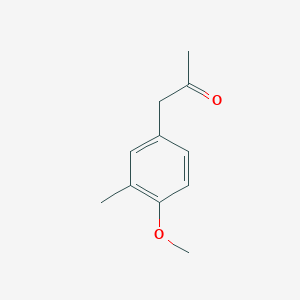
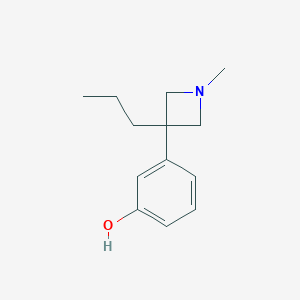
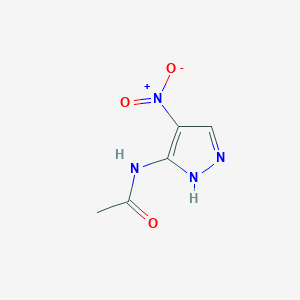
![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)
